molecular formula C21H26N4O3 B5643937 3-[5-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-isopropylpropanamide

3-[5-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-isopropylpropanamide

Cat. No. B5643937
M. Wt: 382.5 g/mol
InChI Key: INPZHBQWKZACLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to the given molecule involves complex reactions, including ring opening followed by ring closure, among others. For instance, Halim and Ibrahim (2022) detailed the synthesis of a compound involving ring opening and closure reactions to create a novel structure, highlighting the intricate steps involved in forming such complex molecules. This process typically involves a series of steps including condensation, cyclization, and functional group transformation to construct the core structure and introduce various substituents (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often determined using various spectral and computational techniques. The compound synthesized by Halim and Ibrahim (2022) had its structure confirmed through elemental analysis and spectral data. Computational methods such as DFT (Density Functional Theory) are commonly employed to understand the electronic structure and reactivity of such molecules. These studies can provide insights into the molecule's stability, electronic transitions, and interaction with other molecules (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Compounds of this nature can undergo a variety of chemical reactions, influenced by their functional groups. The study by Halim and Ibrahim (2022) mentions the reactivity of specific carbon atoms towards nucleophilic attack, indicating how the presence of multiple functional groups can lead to diverse reactivity patterns. These properties are crucial for further functionalization or participation in more complex chemical syntheses (Halim & Ibrahim, 2022).

properties

IUPAC Name

3-[5-(2,3-dihydro-1-benzofuran-5-carbonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-14(2)22-20(26)6-4-17-12-18-13-24(8-9-25(18)23-17)21(27)16-3-5-19-15(11-16)7-10-28-19/h3,5,11-12,14H,4,6-10,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPZHBQWKZACLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCC1=NN2CCN(CC2=C1)C(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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